molecular formula C10H13NO3 B11789160 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone

1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone

Cat. No.: B11789160
M. Wt: 195.21 g/mol
InChI Key: GYZCJDVHZYQKEU-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone is an organic compound that features a furan ring and a morpholine ring connected by an ethanone bridge. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.

    Coupling Reaction: The furan and morpholine rings can be coupled through a condensation reaction with an appropriate ethanone derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the ethanone group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring may participate in π-π interactions, while the morpholine ring may form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(piperidin-3-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(Furan-2-yl)-2-(pyrrolidin-3-yl)ethanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone is unique due to the presence of both a furan and a morpholine ring, which may confer distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanone

InChI

InChI=1S/C10H13NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8,11H,3,5-7H2

InChI Key

GYZCJDVHZYQKEU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CO2

Origin of Product

United States

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